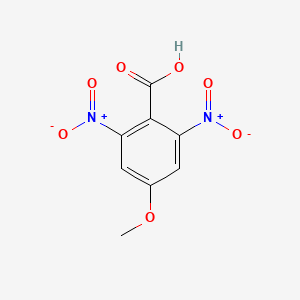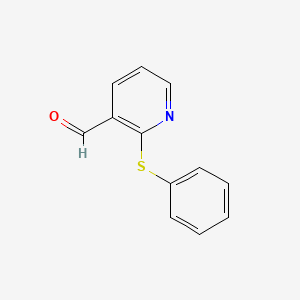![molecular formula C14H11Cl2N3O2 B1621595 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide CAS No. 680216-67-5](/img/structure/B1621595.png)
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
概要
説明
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, also known as DCP, is a synthetic compound that has been widely used in scientific research. DCP belongs to the class of pyridine carboxamides and has been shown to have various biochemical and physiological effects.
作用機序
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
In addition to its effects on PARP activity, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. For example, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in lipid metabolism. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in lab experiments is its potency as a PARP inhibitor. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be more potent than other PARP inhibitors such as olaparib. However, one limitation of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide. One area of interest is the potential use of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more soluble forms of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, which would make it easier to use in lab experiments. Additionally, there is ongoing research into the use of PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
科学的研究の応用
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide have been studied extensively for their potential use in cancer treatment.
特性
IUPAC Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-8-2-4-10(5-3-8)18-14(21)19-13(20)11-6-9(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAORTVTUYFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384136 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
CAS RN |
680216-67-5 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)
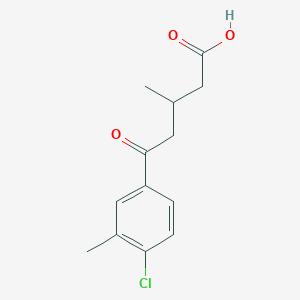

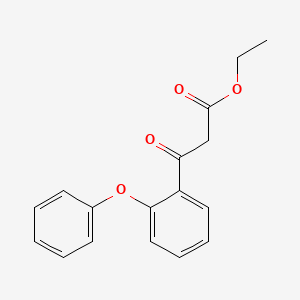
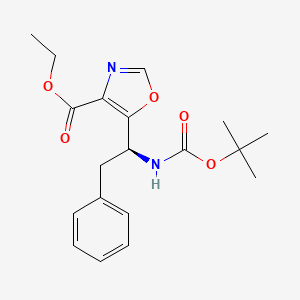
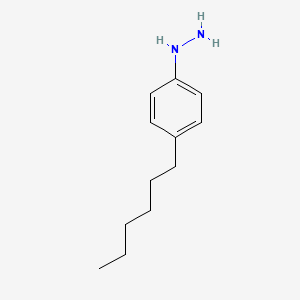
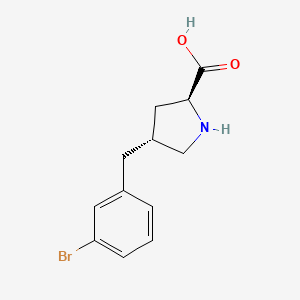
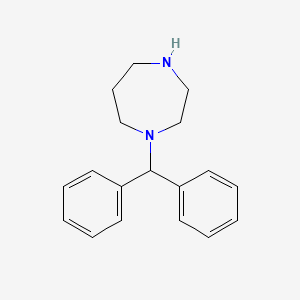
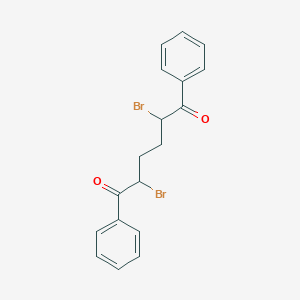
![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)


